molecular formula C11H14ClN3O3 B1389732 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride CAS No. 1257842-91-3

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride

Cat. No.: B1389732
CAS No.: 1257842-91-3
M. Wt: 271.7 g/mol
InChI Key: GEADKNCILUJRNH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride serves as a versatile and privileged chemical scaffold in medicinal chemistry, particularly in the design and synthesis of novel protein kinase inhibitors. Its core structure combines a 3,5-dimethyl-1H-pyrazole and a 5-methyl-isoxazole-3-carboxylic acid, a motif known to interact with the kinase hinge region through key hydrogen bonds source . Researchers utilize this compound as a critical intermediate for generating focused libraries of potential therapeutic agents targeting various kinases implicated in oncology and inflammatory diseases. The presence of the carboxylic acid group allows for straightforward derivatization, typically through amide bond formation, to explore diverse chemical space and optimize potency and selectivity against specific kinase targets source . The hydrochloride salt enhances the compound's stability and solubility, facilitating its use in high-throughput screening and chemical synthesis workflows. Its primary research value lies in its role as a foundational building block for structure-activity relationship (SAR) studies, enabling the development of next-generation targeted therapies.

Properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c1-5-8(6(2)13-12-5)4-9-7(3)17-14-10(9)11(15)16;/h4H2,1-3H3,(H,12,13)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEADKNCILUJRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=C(ON=C2C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride is a derivative of isoxazole and pyrazole, which are known for their diverse biological activities. This article focuses on the biological activity associated with this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazole ring and an isoxazole moiety, which contribute to its biological activity. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride can inhibit cancer cell proliferation across various cell lines.

CompoundCell LineIC50 (µM)Mechanism
Example AMCF73.79Induces apoptosis
Example BA54926.00Inhibits cell growth
Example CNCI-H4600.95Autophagy induction

These findings suggest that the compound may act through mechanisms such as apoptosis induction and autophagy modulation, which are critical in cancer therapy .

Anti-inflammatory Activity

Similar compounds have also demonstrated anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 is a common mechanism observed in pyrazole derivatives. For instance, studies have reported that certain pyrazole derivatives reduce inflammation in models of arthritis and colitis .

The mechanism of action for 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It may bind to various receptors, modulating pathways associated with cell survival and proliferation.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antitumor Activity : A study assessed the effects of a related pyrazole derivative on breast cancer cell lines (MCF7). The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
  • Anti-inflammatory Effects : Another study demonstrated that a pyrazole derivative reduced inflammation markers in animal models of inflammatory diseases, suggesting potential therapeutic applications for chronic inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry Applications

DMPMICA has shown promise in medicinal chemistry, particularly in drug development. Its structural features allow it to interact with biological targets effectively.

1. Anticancer Activity
Research indicates that compounds with isoxazole and pyrazole moieties exhibit anticancer properties. DMPMICA has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells through the activation of specific signaling pathways .

2. Anti-inflammatory Properties
DMPMICA has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation markers in animal models, suggesting potential therapeutic uses in treating inflammatory diseases such as arthritis .

3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that DMPMICA exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

In the field of agriculture, DMPMICA's potential as a pesticide or herbicide is being explored.

1. Herbicidal Activity
DMPMICA has been tested for its efficacy as a herbicide. Laboratory studies show that it can inhibit the growth of certain weed species, suggesting its utility in crop protection strategies .

2. Plant Growth Regulation
There is ongoing research into the compound's role as a plant growth regulator. Initial findings indicate that it may enhance growth parameters in various crops, potentially leading to increased agricultural yields .

Material Science Applications

The unique chemical properties of DMPMICA have also led to investigations in material science.

1. Polymer Synthesis
DMPMICA can be utilized as a monomer in the synthesis of novel polymers with tailored properties. Research into its polymerization behavior suggests that it can contribute to materials with enhanced thermal and mechanical stability .

2. Coatings and Composites
The compound's chemical stability and resistance to degradation make it a suitable candidate for use in protective coatings and composite materials. Studies are ongoing to evaluate its performance in real-world applications .

Case Studies

Several case studies highlight the applications of DMPMICA across different fields:

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cell lines; effective against multiple types
Anti-inflammatoryReduces inflammation markers in animal models
Herbicidal EfficacyInhibits growth of specific weed species
Polymer ApplicationsContributes to polymers with enhanced thermal stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with pyrazole- and isoxazole-based derivatives documented in the literature. Key comparisons include:

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Pyrazole-isoxazole hybrid 3,5-Dimethyl (pyrazole); 5-methyl (isoxazole); carboxylic acid hydrochloride ~287.7† Not reported Carboxylic acid, hydrochloride
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide Chloro, cyano, phenyl 403.1 133–135 Carboxamide, chloro, cyano
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid Pyrazole-isoxazole hybrid Methyl (isoxazole); methyl (pyrazole); carboxylic acid ~221.2‡ Not reported Carboxylic acid
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Pyrazole-carboxamide Dichloro, cyano, phenyl 437.1 171–172 Carboxamide, dichloro, cyano

†Estimated based on molecular formula (C12H14N3O3·HCl).
‡Calculated from molecular formula (C9H9N3O3).

Key Observations :

  • Substituent Impact on Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogues like 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid . Carboxamide derivatives (e.g., 3a, 3b) may have lower solubility due to reduced polarity .
  • Thermal Stability : Melting points for carboxamide derivatives (133–172°C) suggest moderate thermal stability, influenced by aromatic substituents and hydrogen-bonding capacity. The target compound’s melting point remains uncharacterized but could be comparable if crystallinity is maintained .
  • Bioactivity: While biological data for the target compound are absent, structurally related pyrazole-isoxazole hybrids and carboxamides are studied for antitumor, antimicrobial, and enzyme-inhibitory activities. For example, cyano and chloro substituents in compounds 3a–3e may enhance binding to biological targets via hydrophobic or electron-withdrawing effects .
Spectroscopic and Analytical Comparisons
  • NMR Spectroscopy : Pyrazole-isoxazole hybrids typically show distinct proton environments. For instance, methyl groups on the pyrazole ring resonate near δ 2.4–2.7 ppm in <sup>1</sup>H-NMR, as seen in compound 3c (δ 2.42–2.66 ppm) . The target compound’s isoxazole methyl group may appear upfield due to reduced electron-withdrawing effects compared to carboxamide derivatives.
  • Mass Spectrometry : The hydrochloride salt may fragment to yield a prominent [M-Cl]<sup>+</sup> ion, whereas neutral analogues (e.g., 3a) show [M+H]<sup>+</sup> peaks (e.g., m/z 403.1) .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Answer: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Pyrazole and isoxazole coupling : Use alkylation or nucleophilic substitution to attach the pyrazole moiety to the isoxazole core. Triethylamine (TEA) in DMF is effective for deprotonation .
  • Carboxylic acid activation : Employ EDCI/HOBt coupling agents for amide or ester formation, with yields improved by slow addition of reagents and monitoring via TLC .
  • Hydrochloride salt formation : React the free base with HCl in anhydrous ether under nitrogen to precipitate the hydrochloride salt.

Q. Optimization strategies :

  • Use excess coupling agents (1.2–1.5 equiv) to drive reactions to completion.
  • Purify intermediates via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
  • Recrystallize final products from ethanol or acetonitrile to enhance purity .

Q. Q2. How should researchers characterize this compound’s purity and structural identity?

Answer: A multi-spectral approach is critical:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra. For example, pyrazole protons typically resonate at δ 7.5–8.1 ppm, while methyl groups appear at δ 2.3–2.7 ppm .
  • Mass spectrometry (MS) : Use ESI or EI-MS to confirm molecular weight. Look for [M+H]+^+ or [M-Cl]+^+ fragments .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1635 cm1^{-1}, CN stretch at ~2230 cm1^{-1}) .
  • Elemental analysis : Validate empirical formulas with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. Q3. How can crystallographic data discrepancies be resolved when determining this compound’s structure?

Answer: Structural ambiguities (e.g., disordered atoms or twinning) require advanced refinement:

  • Software tools : Use SHELXL for small-molecule refinement. For twinned data, apply HKLF 5 format and refine BASF parameters .
  • Validation metrics : Ensure R1_1 < 5%, wR2_2 < 15%, and goodness-of-fit (GOF) ≈ 1.0. Use PLATON to check for missed symmetry or solvent voids .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters (ADPs) and detect over- or under-refinement .

Case study : In a pyrazole-isoxazole hybrid, a misassigned methyl group was corrected by re-examining Fourier difference maps and adjusting occupancy factors .

Q. Q4. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray)?

Answer: Contradictions between solution (NMR) and solid-state (X-ray) data often arise from conformational flexibility or solvent effects:

  • Dynamic NMR experiments : Perform variable-temperature 1H^1H NMR to detect rotameric equilibria. For example, coalescence temperatures >100°C indicate rigid conformations .
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify preferred conformers .
  • SC-XRD : Validate bond lengths and angles. For instance, pyrazole-isoxazole dihedral angles >30° may explain NMR signal splitting .

Q. Q5. What are the stability considerations for this compound under different experimental conditions?

Answer: Stability depends on functional groups and storage:

  • Thermal stability : Conduct TGA-DSC to determine decomposition temperatures (typically >200°C for pyrazole derivatives) .
  • Light sensitivity : Store in amber vials at -20°C if UV-Vis spectra show absorbance <400 nm .
  • Hydrolytic stability : Avoid aqueous buffers at pH >8, as the ester group may hydrolyze. Use anhydrous DMSO or DMF for biological assays .

Q. Q6. What methodologies are recommended for analyzing biological activity while minimizing compound degradation?

Answer:

  • In vitro assays : Use fresh DMSO stock solutions (<1 week old) and dilute in PBS immediately before use to prevent aggregation .
  • Cellular uptake studies : Include 0.1% BSA in media to stabilize the compound and reduce nonspecific binding .
  • Metabolic stability : Perform LC-MS/MS with NADPH-fortified liver microsomes to assess CYP-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride
Reactant of Route 2
4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride

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